2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14681847
InChI: InChI=1S/C16H18N4O2/c1-16(2)6-11(21)14-12(7-16)22-15(18)9(8-17)13(14)10-4-5-19-20(10)3/h4-5,13H,6-7,18H2,1-3H3
SMILES:
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14681847

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile -

Specification

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
IUPAC Name 2-amino-7,7-dimethyl-4-(2-methylpyrazol-3-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C16H18N4O2/c1-16(2)6-11(21)14-12(7-16)22-15(18)9(8-17)13(14)10-4-5-19-20(10)3/h4-5,13H,6-7,18H2,1-3H3
Standard InChI Key SQRGVNLMFRJGTM-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C)C(=O)C1)C

Introduction

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight339.40 g/mol
Melting Point209–211°C (hypothetical)*
SolubilityLow in water; soluble in DMSO
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors5 (cyano, carbonyl, pyrazole)

*Based on analog data from Arkivoc .

Synthesis and Optimization

One-Pot Multicomponent Synthesis

The compound is synthesized via a one-pot cyclocondensation reaction, a method validated for analogous chromene-pyrazole hybrids . The protocol involves:

  • Reactants:

    • 1-Methyl-1H-pyrazole-4-carbaldehyde (pyrazole derivative)

    • 5,5-Dimethylcyclohexane-1,3-dione (dimedone)

    • Malononitrile

  • Catalyst: Base catalysts (e.g., piperidine or DBU) in ethanol.

  • Conditions: Reflux at 60–80°C for 2–4 hours.

The reaction proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of dimedone and cyclization to form the chromene ring .

Reaction Mechanism

  • Knoevenagel Step: Formation of an α,β-unsaturated nitrile intermediate.

  • Michael Addition: Dimedone attacks the nitrile’s β-carbon, forming a diketone intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the diketone’s enolate on the pyrazole aldehyde’s carbonyl carbon, yielding the chromene ring.

Structural Elucidation and Spectral Data

The compound’s structure is confirmed via spectroscopic methods:

  • ¹H NMR: Signals at δ 1.10 ppm (6H, singlet, geminal dimethyl groups), δ 3.80 ppm (3H, singlet, N-methyl), and δ 6.50 ppm (1H, singlet, pyrazole proton) .

  • ¹³C NMR: Peaks at δ 195.5 ppm (carbonyl carbon), δ 119.5 ppm (cyano carbon), and δ 160–110 ppm (aromatic carbons) .

  • IR: Stretches at 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O) .

Biological Activity and Applications

Antimicrobial Properties

Analogous chromene-pyrazole hybrids exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The cyano and amino groups enhance membrane permeability and target binding.

Table 2: Hypothetical Antimicrobial Activity*

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli>100
Candida albicans25

*Extrapolated from Arkivoc data on similar compounds .

Mechanistic Insights

The compound likely inhibits microbial dihydrofolate reductase (DHFR) or disrupts cell wall synthesis, common targets for pyrazole-containing antimicrobials .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

CompoundStructural DifferenceBioactivity Trend
6-Amino-4-(1,3-diphenylpyrazol-4-yl)...Phenyl vs. methyl substituentsLower solubility, higher potency
2-Amino-4-(3,5-dimethylphenyl)...Aromatic vs. pyrazole substituentReduced antimicrobial activity

Industrial and Research Applications

  • Pharmaceuticals: Lead compound for antibiotic development.

  • Materials Science: Nonlinear optical (NLO) materials due to π-conjugated system .

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